2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxy group, a methoxy group, and a nitropyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide typically involves the condensation of 2-hydroxy-4-methoxybenzoic acid with 5-nitropyridin-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(5-aminopyridin-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxy-N-(5-aminopyridin-2-yl)benzamide
- 2-Hydroxy-4-methoxy-N-(5-chloropyridin-2-yl)benzamide
- 2-Hydroxy-4-methoxy-N-(5-bromopyridin-2-yl)benzamide
Uniqueness
2-Hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications .
Properties
CAS No. |
783370-98-9 |
---|---|
Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11N3O5/c1-21-9-3-4-10(11(17)6-9)13(18)15-12-5-2-8(7-14-12)16(19)20/h2-7,17H,1H3,(H,14,15,18) |
InChI Key |
MDZOHWWEAXSCJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.